An In-Depth Technical Guide to Bis-(sodium sulfopropyl)-disulfide (SPS)
An In-Depth Technical Guide to Bis-(sodium sulfopropyl)-disulfide (SPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-(sodium sulfopropyl)-disulfide, commonly referred to as SPS, is an organosulfur compound with the chemical formula C₆H₁₂Na₂O₆S₄.[1][2][3] It is a key component in various industrial and scientific applications, most notably as a critical additive in the electroplating industry. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and multifaceted applications of SPS, with a particular focus on its electrochemical behavior and its emerging roles in biomedical and cosmetic sciences.
Chemical Structure and Physicochemical Properties
SPS is structurally characterized by a disulfide bond linking two sulfopropyl chains, with sodium ions serving as counterions to the sulfonate groups.[1] This unique structure imparts amphiphilic properties to the molecule, making it highly soluble in water and an effective surfactant.[1][4]
Table 1: Physicochemical Properties of Bis-(sodium sulfopropyl)-disulfide
| Property | Value | References |
| CAS Number | 27206-35-5 | [1][2][3] |
| Molecular Formula | C₆H₁₂Na₂O₆S₄ | [1][2][3] |
| Molecular Weight | 354.4 g/mol | [5][6] |
| Appearance | White to off-white or yellowish powder/crystalline solid | [1][4][5] |
| Solubility | Highly soluble in water | [4][7] |
| Melting Point | Approximately 210-215°C | [7] |
| Stability | Stable under normal laboratory conditions; may decompose in the presence of strong acids or bases. | [7] |
Spectroscopic Characterization
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and FTIR are crucial for the definitive identification and quality control of SPS. While literature frequently mentions the use of these techniques for the analysis of SPS, specific, publicly available spectral data with peak assignments is scarce.[8] However, based on the known structure of SPS, the expected spectral features can be predicted.
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methylene protons of the propyl chains. The protons closest to the sulfonate group would be the most deshielded, appearing further downfield.
¹³C NMR: The carbon NMR spectrum would exhibit distinct signals for the three different carbon environments in the propyl chain.
FTIR: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonate groups, as well as C-H stretching and bending vibrations of the alkyl chains. The S-S disulfide bond typically shows a weak absorption in the fingerprint region.
Synthesis of Bis-(sodium sulfopropyl)-disulfide
A common and efficient method for the synthesis of SPS involves a two-step process starting from sodium hydrosulfide and 1,3-propane sultone.[8][9]
Experimental Protocol:
Step 1: Synthesis of Sodium 3-mercapto-1-propanesulfonate (MPS)
-
Dissolve sodium hydrosulfide in water in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.
-
Cool the solution to a temperature between 10°C and 40°C.
-
Slowly add 1,3-propane sultone to the sodium hydrosulfide solution while maintaining the temperature.
-
After the addition is complete, raise the temperature to 50°C-60°C and stir for 0.5-2 hours.[8]
-
Cool the reaction mixture to room temperature and filter to obtain the MPS solution.[8]
Step 2: Oxidative Coupling to Bis-(sodium sulfopropyl)-disulfide (SPS)
-
To the MPS solution, add a suitable oxidizing agent (e.g., hydrogen peroxide or tert-butyl hydrogen peroxide).[8]
-
Maintain the reaction temperature at 50°C-60°C for 3-5 hours.[8]
-
Increase the temperature to 70°C-80°C for 1-3 hours to complete the reaction and aid in decolorization and dehydration.[8]
-
The resulting product is then isolated, typically by precipitation or crystallization, followed by filtration and drying to yield high-purity SPS.[8]
Caption: Synthesis pathway of Bis-(sodium sulfopropyl)-disulfide (SPS).
Electrochemical Behavior and Mechanism of Action in Copper Electroplating
SPS is a cornerstone additive in modern acidic copper electroplating baths, where it functions as a brightener and a leveling agent.[10] Its primary role is to accelerate the copper deposition rate, particularly in recessed areas of the substrate, which is crucial for applications like filling through-silicon vias (TSVs) in the microelectronics industry.[7][11]
The mechanism of action of SPS is complex and involves its electrochemical reduction at the cathode to form two molecules of 3-mercapto-1-propanesulfonate (MPS).[8] MPS is the active accelerating species that adsorbs onto the copper surface and facilitates the charge transfer for copper ion reduction. This process is often in competition with suppressor molecules, such as polyethylene glycol (PEG), which inhibit copper deposition. The interplay between the accelerator (MPS derived from SPS) and the suppressor (PEG) is key to achieving "bottom-up" filling of microscopic features without voids.[11]
Caption: Mechanism of SPS as an accelerator in copper electroplating.
Key Applications Beyond Electroplating
While its role in electroplating is well-established, the unique chemical properties of SPS lend it to a variety of other applications.
Drug Delivery Systems
The disulfide bond in SPS is susceptible to cleavage in a reducing environment, such as that found within cells due to the high concentration of glutathione. This property makes disulfide-containing molecules like SPS attractive as cleavable linkers in stimuli-responsive drug delivery systems.[12][13][14] Drugs can be conjugated to carrier molecules via a disulfide linker, remaining inactive and stable in the bloodstream. Upon entering the target cells, the linker is cleaved, releasing the active drug.[12]
Cosmetics and Personal Care Products
As an anionic surfactant with sulfonate groups, SPS and similar compounds can be used in cosmetic and shampoo formulations.[3][5] Anionic surfactants are effective cleansing and foaming agents.[4][15][16][17][18] In hair care products, they help to remove dirt and oil.[16] The sulfonate groups contribute to the water solubility and can influence the overall properties of the formulation, such as viscosity and mildness.[15][17]
Safety and Handling
Bis-(sodium sulfopropyl)-disulfide is generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken. It is recommended to handle SPS in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
Bis-(sodium sulfopropyl)-disulfide is a versatile chemical with a well-established and critical role in the electroplating industry. Its unique electrochemical properties, stemming from its disulfide linkage and sulfonate groups, enable the high-quality copper deposition required for modern electronics. Furthermore, the inherent reactivity of the disulfide bond is being explored for advanced applications in targeted drug delivery. As a sulfonate-based surfactant, it also finds utility in the formulation of cosmetic and personal care products. Continued research into the synthesis, properties, and applications of SPS is likely to uncover new and innovative uses for this important molecule.
References
- The Decomposition of the Sulfonate Additive Sulfopropyl Sulfonate in Acid Copper Electroplating Chemistries - Allen J. Bard. (2003). Journal of The Electrochemical Society, 150(4), C244.
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Surfactants in Shampoo - Joan Morais Cosmetics School. (n.d.). Joan Morais Cosmetics School. Retrieved from [Link]
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What Are Surfactants and Why Are They Used in Hair Products? - Prose. (2023, January 4). Prose. Retrieved from [Link]
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Anionic Surfactants: A Deep Dive into Their Basics and More. (2024, October 3). LinkedIn. Retrieved from [Link]
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Surfactants in Shampoo: a Trichologist's Take | Penny James Trichology Center. (2024, February 28). Penny James Trichology Center. Retrieved from [Link]
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What you should know about surfactants in shampoos - Wildschön. (n.d.). Wildschön. Retrieved from [Link]
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The Role of SPS in Damascene Copper Electroplating. (n.d.). Columbia University. Retrieved from [Link]
-
Electrodeposition of Copper in the SPS-PEG-Cl Additive System - National Institute of Standards and Technology. (n.d.). NIST. Retrieved from [Link]
-
Electrodeposition of Copper in the SPS-PEG-Cl Additive System I. Kinetic Measurements: Influence of SPS - SciSpace. (n.d.). SciSpace. Retrieved from [Link]
-
Stimuli-responsive drug delivery systems - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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bis-(3-Sulfopropyl)disulfide - ChemBK. (2024, April 9). ChemBK. Retrieved from [Link]
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Bis-(sodium sulfopropyl)-disulfide | CAS#:27206-35-5 | Chemsrc. (2025, August 20). Chemsrc. Retrieved from [Link]
-
VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Studies of Bis-(Sodium-Sulfopropyl)-Disulfide and 3-Mercapto-1-Propanesulfonate on/into the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
3,3'-Dithiobis-1-propanesulfonic acid disodium salt, 250 g - Carl ROTH. (n.d.). Carl ROTH. Retrieved from [Link]
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Endogenous and Exogenous Stimuli-Responsive Drug Delivery Systems for Programmed Site-Specific Release - PubMed Central. (2019, March 21). National Center for Biotechnology Information. Retrieved from [Link]
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Advanced application of stimuli-responsive drug delivery system for inflammatory arthritis treatment - PubMed. (2022, February 21). National Center for Biotechnology Information. Retrieved from [Link]
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